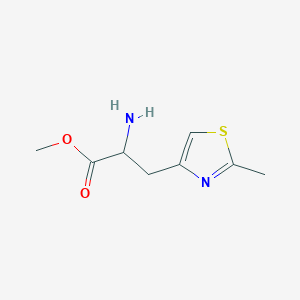![molecular formula C15H20N2O2 B13628060 Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group and a pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a leaving group can undergo intramolecular nucleophilic substitution to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated azetidine intermediate.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the azetidine intermediate is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the pyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the azetidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of N-oxides of the pyridine ring.
Reduction: Formation of reduced azetidine or pyridine derivatives.
Substitution: Formation of substituted azetidine or pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and bioactive compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-[(6-methylpyridin-3-yl)amino]azetidine-1-carboxylate: This compound features an amino group instead of a methylidene group, leading to different reactivity and biological activity.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring and an amino group, offering different structural and functional characteristics.
Uniqueness
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methylidene group and the pyridine ring imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-6-12(8-16-11)7-13-9-17(10-13)14(18)19-15(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
ZRHPTMPEDTYIBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C=C2CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


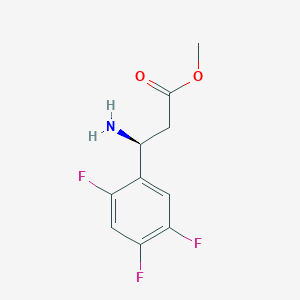
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)

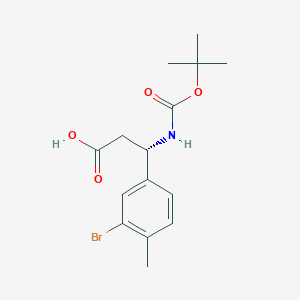
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

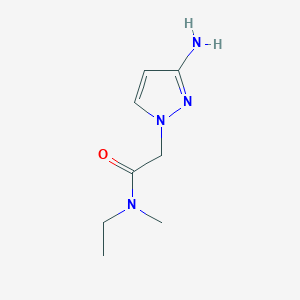
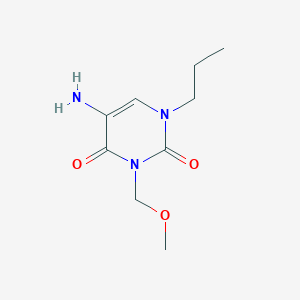
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)

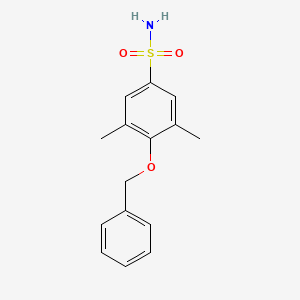
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
